![molecular formula C17H14BrNO B13768142 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL CAS No. 778576-04-8](/img/structure/B13768142.png)
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The initial step involves the acylation of naphthalene with 4-bromoacetophenone in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then reduced to the corresponding alcohol using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines or alcohols.
Scientific Research Applications
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is used extensively in scientific research, particularly in the fields of chemistry and biology . Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic properties and drug development.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Shares a similar structure but lacks the naphthalene moiety.
Bropirimine: Another compound with a bromophenyl group, used in different research contexts.
Uniqueness
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthalene backbone provides additional stability and reactivity compared to simpler analogs.
Properties
CAS No. |
778576-04-8 |
|---|---|
Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[amino-(4-bromophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20/h1-10,16,20H,19H2 |
InChI Key |
IRBLEEOXFMMVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



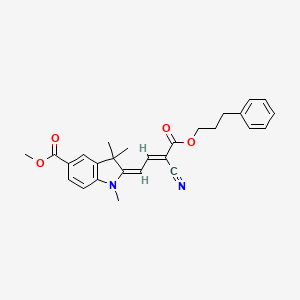

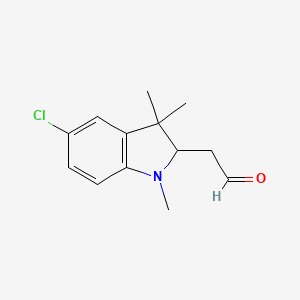

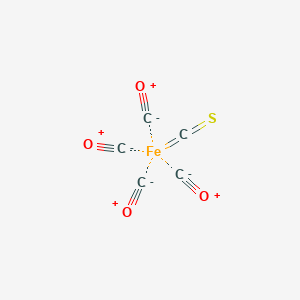
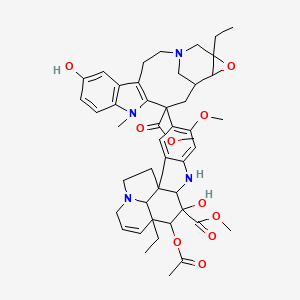
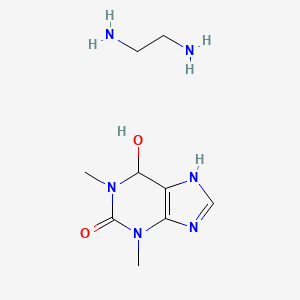

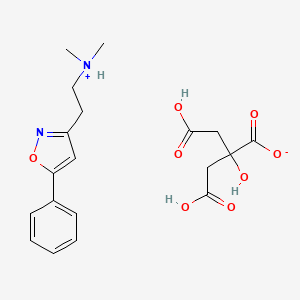
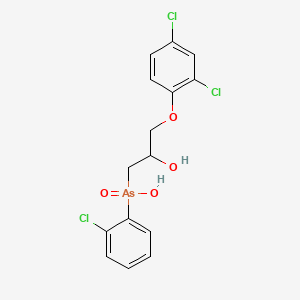
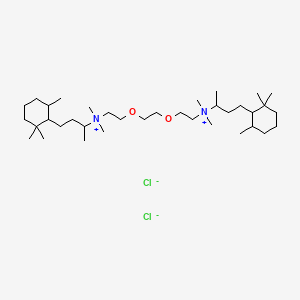
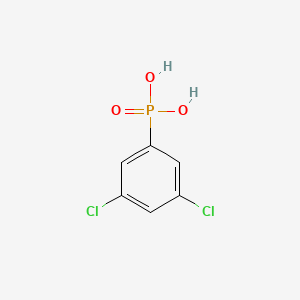
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
